molecular formula C11H9N3O5 B2833785 ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate CAS No. 63365-47-9

ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate

Cat. No.: B2833785
CAS No.: 63365-47-9
M. Wt: 263.209
InChI Key: QMVOXDZQHRKIGN-UHFFFAOYSA-N
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Description

ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2), a cyano group (-CN), and an ester functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate typically involves multiple steps. One common method starts with the nitration of aniline to produce 2-cyano-4-nitroaniline . This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to form the final product . The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)

    Nucleophiles: Ammonia, amines

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products

    Reduction: 2-amino-4-nitroaniline

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2-(2-cyano-4-nitroanilino)-2-oxoacetic acid

Scientific Research Applications

ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The cyano group can also participate in binding interactions with proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ester group allows for hydrolysis reactions, while the nitro and cyano groups enable various substitution and reduction reactions .

Biological Activity

Ethyl [(2-cyano-4-nitrophenyl)carbamoyl]formate is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanism of action, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C10H10N2O4
  • Molecular Weight : 218.20 g/mol

This compound features a cyano group (-CN), a nitro group (-NO2), and an ethyl carbamate moiety, which contribute to its biological properties.

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Escherichia coli25
Staphylococcus aureus12.5
Pseudomonas aeruginosa50

Research demonstrates that compounds with similar structures exhibit varying degrees of antimicrobial activity, suggesting that the presence of the nitro and cyano groups enhances efficacy against gram-positive and gram-negative bacteria .

2. Cytotoxicity Studies

In vitro studies assessing cytotoxicity have shown that this compound exhibits significant effects on cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as DNA damage and oxidative stress .

The proposed mechanism of action for this compound includes:

  • DNA Intercalation : The nitro group can facilitate interaction with nucleic acids, leading to disruptions in replication.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, contributing to cytotoxic effects.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation, further enhancing its anticancer properties .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed promising results against multi-drug resistant strains. The compound was tested in combination with standard antibiotics, demonstrating synergistic effects that reduced MIC values significantly when used together .

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

In another study focusing on its cytotoxic effects, this compound was administered to various cancer cell lines. Results indicated a dose-dependent response with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events .

Properties

IUPAC Name

ethyl 2-(2-cyano-4-nitroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-2-19-11(16)10(15)13-9-4-3-8(14(17)18)5-7(9)6-12/h3-5H,2H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVOXDZQHRKIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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